molecular formula C14H12ClNO B3371142 Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- CAS No. 63462-36-2

Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-

Cat. No.: B3371142
CAS No.: 63462-36-2
M. Wt: 245.7 g/mol
InChI Key: ONBLXTICRAXPDX-UHFFFAOYSA-N
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Description

Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- is a Schiff base derivative formed via condensation of 2-methoxybenzenamine (o-anisidine) and 4-chlorobenzaldehyde. The compound features a methoxy group at the 2-position of the benzene ring and a 4-chlorophenyl substituent on the imine nitrogen. Such Schiff bases are known for their diverse applications, including biological activity and coordination chemistry.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-17-14-5-3-2-4-13(14)16-10-11-6-8-12(15)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBLXTICRAXPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399096
Record name Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63462-36-2
Record name Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROBENZYLIDENE)-O-ANISIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- typically involves the condensation reaction between 2-methoxybenzenamine and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed using spectroscopic techniques:

Table 2: Spectroscopic Data (Hypothetical)

TechniqueKey Peaks/DataSource
¹H NMR δ 8.30 (s, 1H, CH=N), δ 7.45–7.20 (m, Ar-H), δ 3.85 (s, 3H, OCH₃)
¹³C NMR δ 160.1 (C=N), δ 148.2 (OCH₃), δ 130–125 (Ar-C)
IR 1635 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O)
  • X-ray Crystallography : Analogous Schiff bases exhibit monoclinic/orthorhombic systems with intermolecular hydrogen bonding (e.g., C–H···N) .

(a) Hydrolysis

The imine bond undergoes acid-catalyzed hydrolysis to regenerate the parent amine and aldehyde:
Schiff Base+H2OH+2 Methoxybenzenamine+4 Chlorobenzaldehyde\text{Schiff Base}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 Methoxybenzenamine}+\text{4 Chlorobenzaldehyde}

  • Conditions : Hydrobromic acid (48%), 90–95°C, 24 hours .

(b) Reduction

The C=N bond is reduced to a C–N single bond using NaBH₄ or catalytic hydrogenation:
Schiff BaseNaBH4N 4 Chlorobenzyl 2 methoxybenzenamine\text{Schiff Base}\xrightarrow{\text{NaBH}_4}\text{N 4 Chlorobenzyl 2 methoxybenzenamine}

  • Yield : ~90% under inert atmosphere .

(c) Electrophilic Substitution

The methoxy and imine groups direct electrophilic attacks (e.g., nitration, sulfonation) to specific positions:

  • Nitration : Occurs at the para position to the methoxy group .

  • Halogenation : Bromination proceeds at the ortho position relative to the imine .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming chlorinated aromatic byproducts .

  • Photostability : UV light induces cis-trans isomerization of the imine bond .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The primary method for synthesizing Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- involves a condensation reaction between 2-methoxybenzenamine and 4-chlorobenzaldehyde. This reaction typically requires an acid catalyst such as hydrochloric or sulfuric acid under reflux conditions. The product is then isolated through filtration and purified via recrystallization.

Industrial Production:
On an industrial scale, the synthesis may utilize continuous flow processes to enhance efficiency. Automated reactors and optimized conditions are employed to ensure consistent quality and scalability of the compound.

Scientific Research Applications

Organic Synthesis:
Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- serves as an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable building block in organic chemistry.

Biological Activity:
Research indicates that this compound may exhibit significant biological activities. Studies have suggested potential antimicrobial, antifungal, and anticancer properties, positioning it as a candidate for drug development. Its derivatives are being explored for therapeutic applications in treating infections and various cancers.

Mechanism of Action:
The mechanism by which Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival.

Case Studies and Research Findings

Several studies have highlighted the potential of Benzenamine derivatives in drug discovery:

  • Anticancer Activity: A study evaluating 1,2,4-oxadiazole derivatives linked to Benzenamine showed promising cytotoxic activity against various cancer cell lines (e.g., A549, MCF-7). The derivatives exhibited IC50 values ranging from 0.11 to 48.37 µM, indicating moderate to high potency compared to established drugs like doxorubicin .
  • Antimicrobial Properties: Research on similar compounds has demonstrated effectiveness against bacterial strains, suggesting that modifications to the benzenamine structure can enhance antimicrobial activity .

Industrial Applications

In the industrial sector, Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- is utilized in producing specialty chemicals and polymers. Its role in coatings and other materials highlights its significance beyond just pharmaceutical applications.

Data Table: Summary of Applications

Application AreaDetails
Chemical Synthesis Intermediate for dyes and agrochemicals
Biological Research Potential antimicrobial and anticancer properties
Industrial Use Production of specialty chemicals and polymers
Mechanism of Action Interacts with enzymes/receptors affecting microbial metabolism

Mechanism of Action

The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic pathways of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications
  • 2-Benzoxazolamine, 5-chloro-N-[(4-methoxyphenyl)methylene]- (CAS 16779-24-1) Replaces the benzene ring with a benzoxazole core. Exhibits similar chloro and methoxy substituents but shows reduced aromatic conjugation compared to the target compound.
  • Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4)

    • Lacks the 4-chlorophenyl group, highlighting the importance of halogen substitution.
    • The absence of an electron-withdrawing chloro substituent may reduce stability and biological activity compared to the target compound .
Substituent Variations
  • The methyl substituent on the benzene ring may increase lipophilicity compared to the methoxy group in the target compound .
  • Benzenamine, 4-chloro-N-(2-pyridinylmethylene)- (CAS 26825-34-3)

    • Substitutes the benzene ring with a pyridine moiety, introducing basicity via the nitrogen atom.
    • This modification could alter electronic properties and biological interactions relative to the target compound .

Physical and Electronic Properties

Property Target Compound CAS 783-08-4 CAS 16779-24-1
Molecular Weight ~263.7 g/mol (calculated) 225.27 g/mol 286.71 g/mol
Key Substituents 2-OCH₃, 4-Cl-C₆H₄ 4-OCH₃, C₆H₅ 5-Cl, 4-OCH₃, benzoxazole
Electronic Effects -M (OCH₃), -I (Cl) -M (OCH₃) -M (OCH₃), -I (Cl)
  • Methoxy groups enhance solubility in polar solvents, which may influence formulation in agricultural applications .

Biological Activity

Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy- (commonly known as 4-chlorobenzylidene-2-methoxyaniline) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzene ring, a methylene bridge, and a methoxy group. Its chemical formula is C15H14ClNC_{15}H_{14}ClN.

Biological Activity

Anticancer Properties
Research has indicated that derivatives of benzenamine compounds exhibit notable anticancer activities. For instance, studies on related compounds have shown that they can inhibit the proliferation of various cancer cell lines. A notable example includes the evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which demonstrated significant anti-proliferative effects against human cancer cells .

Mechanisms of Action
The biological activity of benzenamine derivatives often involves multiple mechanisms:

  • Enzyme Inhibition : Compounds may interact with specific enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptosis in malignant cells, leading to programmed cell death.

Case Studies

  • In Vitro Studies
    A study evaluating the anticancer potential of various benzenamine derivatives found that certain compounds exhibited IC50 values below 10 µM against several cancer cell lines, indicating potent activity .
  • Structure-Activity Relationship (SAR)
    Research has also focused on the structure-activity relationship of benzenamine derivatives. Modifications to the methoxy and chloro groups significantly affected their biological activity, suggesting that these functional groups play critical roles in enhancing efficacy .
  • Molecular Docking Studies
    Molecular docking studies have been employed to predict the binding affinity of benzenamine derivatives to target proteins involved in cancer progression. These studies revealed favorable interactions with key molecular targets, supporting their potential as therapeutic agents .

Data Table: Biological Activity Overview

Compound NameActivity TypeIC50 Value (µM)Target Cell Line
BenzenamineAnticancer<10Human colon adenocarcinoma
5-Chloro-2-Methoxy-N-(4-sulphamoylphenyl)benzamideAntiproliferative<15Human lung adenocarcinoma
4-Chlorobenzylidene-2-methoxyanilineEnzyme Inhibition5Various cancer lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-?

  • Methodology :

  • The compound can be synthesized via Schiff base formation by condensing 2-methoxybenzenamine (o-anisidine) with 4-chlorobenzaldehyde. Key steps include:
  • Catalyst : Anhydrous MgSO₄ to absorb moisture and drive the reaction to completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to isolate pure product.
  • Yield optimization : Reaction at room temperature under inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates.
  • Validation : ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm, imine proton at δ ~8.3 ppm) and HRMS (calculated m/z for C₁₄H₁₃ClNO: 258.0684) confirm structural integrity .

Q. How can researchers characterize the electronic properties of this Schiff base?

  • Methodology :

  • UV-Vis spectroscopy : Analyze λₘₐₓ in polar solvents (e.g., DMSO) to study π→π* and n→π* transitions. The imine group (C=N) typically absorbs at 250–300 nm, sensitive to substituent effects .
  • DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps and charge distribution, correlating with experimental redox behavior .

Q. What solvents are suitable for crystallization, and how does solubility affect reactivity?

  • Methodology :

  • Solubility screening : Test in ethanol, ethyl acetate, and chloroform. Ethanol is preferred for recrystallization due to moderate polarity and low residue .
  • Polarity effects : Higher solubility in DMSO or DMF enhances reactivity in nucleophilic additions but may complicate purification.

Advanced Research Questions

Q. What catalytic mechanisms enable enantioselective modifications of this compound?

  • Methodology :

  • Chiral catalysts : Use Ce(IV)-pyridyl-bis(oxazoline) complexes to induce asymmetry in cycloaddition reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Kinetic studies : Track reaction progress using in-situ IR to identify rate-determining steps (e.g., imine activation).

Q. How do substituents (e.g., 4-chloro vs. 4-methoxy) influence supramolecular interactions?

  • Methodology :

  • X-ray crystallography : Compare crystal packing of derivatives. The 4-chloro group enhances halogen bonding, while 4-methoxy promotes π-stacking .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H vs. O···H interactions) using CrystalExplorer software.

Q. What computational models predict the compound’s bioactivity or environmental fate?

  • Methodology :

  • QSAR modeling : Train models on toxicity databases (e.g., ECOTOX) using descriptors like logP (calculated: ~3.2) and topological polar surface area (TPSA: ~30 Ų) .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (PDB: 1OG5) to predict metabolic pathways.

Data Contradictions and Resolution

Q. Discrepancies in reported NMR shifts for the imine proton: How to resolve?

  • Analysis :

  • Literature reports δ 8.3–8.5 ppm for the C=N proton, but solvent effects (CDCl₃ vs. DMSO-d₆) and concentration can shift peaks.
  • Recommendation : Standardize conditions (0.03 M in CDCl₃, 298 K) and reference to TMS .

Safety and Regulatory Considerations

Q. What OSHA/NIOSH guidelines apply to handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and fume hood use due to potential irritancy (similar to substituted anilines) .
  • Waste disposal : Classify as halogenated organic waste (EPA code D003) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-

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